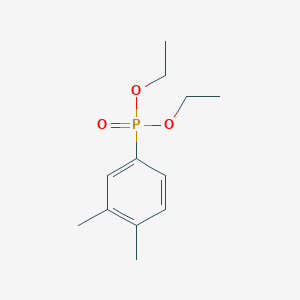
Diethyl (3,4-dimethylphenyl)phosphonate
Vue d'ensemble
Description
Diethyl (3,4-dimethylphenyl)phosphonate is an organophosphorus compound with the molecular formula C12H19O3P. It is a useful research chemical and is often employed as a building block in organic synthesis. The compound is characterized by the presence of a phosphonate group attached to a 3,4-dimethylphenyl ring, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
The synthesis of diethyl (3,4-dimethylphenyl)phosphonate can be achieved through several methods. One common approach involves the Michaelis-Arbuzov reaction, where trialkyl phosphite reacts with an alkyl halide . Another method includes the metal-mediated coupling of dialkyl phosphite with aryl halides . Industrial production methods often rely on these reactions due to their efficiency and scalability.
Analyse Des Réactions Chimiques
Diethyl (3,4-dimethylphenyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles such as O, S, N, and C nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different phosphonate derivatives.
Coupling Reactions: It can be involved in cross-coupling reactions with aryl and vinyl halides, facilitated by catalysts like palladium.
Common reagents used in these reactions include triflic anhydride for activation, palladium catalysts for coupling, and various nucleophiles for substitution . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Diethyl (3,4-dimethylphenyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its stability and reactivity.
Industry: It is employed in the production of various phosphonate-containing materials and chemicals.
Mécanisme D'action
The mechanism of action of diethyl (3,4-dimethylphenyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can form strong bonds with various biological molecules, potentially inhibiting enzymes or altering cellular pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Diethyl (3,4-dimethylphenyl)phosphonate can be compared with other similar phosphonate compounds, such as:
Diethyl benzylphosphonate: Known for its antimicrobial properties.
Diethyl (hydroxymethyl)phosphonate: Used in antiproliferative studies and as an inhibitor in various biological pathways.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability, making it suitable for a wide range of applications in research and industry.
Propriétés
IUPAC Name |
4-diethoxyphosphoryl-1,2-dimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19O3P/c1-5-14-16(13,15-6-2)12-8-7-10(3)11(4)9-12/h7-9H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDYSUKBHLHBSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC(=C(C=C1)C)C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















